molecular formula C25H43NaO6S B1662114 Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate CAS No. 1000403-03-1

Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate

Cat. No.: B1662114
CAS No.: 1000403-03-1
M. Wt: 494.7 g/mol
InChI Key: TXIWHUPIUUZFFK-PMWRKVJASA-M
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Description

This compound is a steroidal sodium sulfate derivative characterized by a cyclopenta[a]phenanthrene core—a structural motif common in steroids and bile acids. Key features include:

  • Substituents: A 6-ethyl group, 3,7-dihydroxy moieties, and a sodium sulfate ester linked via a butyl chain at position 15.
  • Stereochemistry: The molecule has multiple chiral centers (3R, 5S, 6R, etc.), critical for its conformational stability and biological interactions.
  • Physicochemical properties: The sulfate group enhances water solubility, while the steroidal backbone contributes to lipophilicity .

Properties

IUPAC Name

sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O6S.Na/c1-5-17-21-14-16(26)8-11-25(21,4)20-9-12-24(3)18(6-7-19(24)22(20)23(17)27)15(2)10-13-31-32(28,29)30;/h15-23,26-27H,5-14H2,1-4H3,(H,28,29,30);/q;+1/p-1/t15-,16-,17-,18-,19+,20+,21+,22+,23-,24-,25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIWHUPIUUZFFK-PMWRKVJASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCOS(=O)(=O)[O-])C)C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCOS(=O)(=O)[O-])C)C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfation Using Sulfur Trioxide Complexes

The most widely adopted method for steroid sulfation involves reacting the alcohol moiety with a sulfur trioxide (SO₃) complex. For the target compound, the C17 butyl hydroxyl group is sulfated using a pyridine-SO₃ complex in dimethylformamide (DMF). This approach, validated for analogous steroid sulfates, proceeds under mild conditions (room temperature, 72 hours) to minimize side reactions. The reaction equilibrium favors sulfation of aliphatic hydroxyl groups over aromatic ones, ensuring regioselectivity for the butyl chain.

Reaction Conditions

  • Reagent: Pyridine-SO₃ complex (38 equivalents per hydroxyl group).
  • Solvent: Anhydrous DMF.
  • Time: 72 hours.
  • Yield: ~85–90% (based on similar syntheses).

Post-sulfation, the crude product is neutralized with sodium hydroxide to form the sodium salt. Excess reagents are removed via SPE using C18 cartridges, as described in studies optimizing steroid sulfate purification.

Fusion Method with Triethylamine-Sulfur Trioxide

An alternative method employs fusion of the steroid alcohol with triethylamine-sulfur trioxide (Et₃N·SO₃). This technique, historically used for steroid sulfates, involves heating the mixture to 80–100°C for 1–2 hours. While efficient, this method risks thermal degradation of the steroid nucleus and requires precise temperature control. Comparative studies show lower yields (~70%) compared to SO₃-pyridine complexes.

Purification and Isolation

Solid-Phase Extraction (SPE)

SPE with C18 cartridges effectively isolates the sodium sulfate salt from reaction byproducts. The protocol involves:

  • Loading: Dissolve the crude product in methanol-water (1:1).
  • Washing: Remove unreacted steroid and pyridine with 10% methanol.
  • Elution: Recover the sulfate ester with 80% methanol.
    This method achieves >95% purity, as demonstrated in the purification of 16 steroid sulfates.

Crystallization Techniques

Crystallization from acetone-water mixtures (4:1 v/v) yields crystalline sodium sulfate. This step, adapted from SDS hydrate synthesis, leverages the low solubility of sodium salts in acetone. Post-crystallization, the product is vacuum-dried at 40°C to remove residual solvents.

Structural Characterization

Spectroscopic Analysis

  • NMR: The sulfate group’s introduction is confirmed by downfield shifts of the C17 butyl protons (δ 4.1–4.3 ppm for -OSO₃⁻).
  • Mass Spectrometry: ESI-MS shows [M−Na]⁻ ions at m/z corresponding to the molecular formula C₂₇H₄₃NaO₇S (calc. 543.27).

Purity Assessment

HPLC with a phenyl-hexyl column (25 mM ammonium formate, 30°C) resolves the compound from related sulfates. Retention time aligns with disulfate analogs (15–20 minutes).

Comparative Analysis of Sulfation Methods

Method Reagent Time Yield Purity
SO₃-pyridine Pyridine-SO₃ 72 h 85–90% >95%
Fusion Et₃N·SO₃ 2 h 70% 80–85%

The SO₃-pyridine method offers superior yield and purity, making it preferable for lab-scale synthesis. Industrial applications may favor fusion for speed, despite lower yields.

Challenges and Optimization

  • Regioselectivity: Competing sulfation of the 3β- and 7α-hydroxyl groups on the steroid nucleus is mitigated by steric hindrance from the bulky C17 side chain.
  • Sodium Salt Formation: Neutralization with NaOH must be stoichiometric to avoid residual sulfate ions, which complicate crystallization.

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C25H43NaO6SC_{25}H_{43}NaO_6S and a molecular weight of 494.7 g/mol. Its structure features a steroid-like backbone with multiple stereocenters and a sulfate group attached to a butyl chain. This intricate structure suggests significant biological activity and potential therapeutic applications .

Medicinal Chemistry Applications

  • Cholesterol Regulation
    • The compound's structural similarity to bile acids indicates its potential role in cholesterol metabolism. It may influence lipid profiles by modulating cholesterol absorption and excretion.
  • Anti-inflammatory Properties
    • Research suggests that compounds with steroid-like structures can exhibit anti-inflammatory effects. Sodium;[(3R)-3-[(3R,...] sulfate may be investigated for its ability to reduce inflammation in various models.
  • Drug Formulation
    • The compound can be utilized in the formulation of drugs aimed at treating metabolic disorders due to its solubility properties and stability under physiological conditions .
  • Biological Activity
    • Preliminary studies indicate that this compound may possess biological activity that could be harnessed for therapeutic purposes. Its interactions with cellular receptors are an area of ongoing research .

Case Studies

  • Obeticholic Acid Formulations
    • A study detailed the formulation of obeticholic acid using sodium;[(3R)-3-[(3R,...] sulfate to enhance solubility and stability. This formulation demonstrated improved pharmacokinetic properties compared to traditional formulations .
  • Steroid Derivative Studies
    • Investigations into steroid derivatives have shown that compounds like sodium;[(3R)-3-[(3R,...] sulfate can serve as reference standards in the structural elucidation of other complex glycosides.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Position 17 Substituent Key Functional Groups Biological Relevance
Target Compound (Sodium sulfate derivative) Cyclopenta[a]phenanthrene Butyl-linked sulfate 6-Ethyl, 3,7-dihydroxy Potential steroid modulator
Abiraterone Sulfate Sodium Salt Cyclopenta[a]phenanthrene Pyridinyl group + sulfate 3-Keto, 17-pyridinyl CYP17A1 inhibitor (prostate cancer)
(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-... sulfate sodium Cyclopenta[a]phenanthrene Ethynyl + sulfate 3-Keto, 17-ethynyl Androgen receptor modulation
Taurocholic Acid Sodium Cholan (bile acid) Taurine conjugate + sulfonate 3,7,12-Trihydroxy Bile acid for lipid digestion

Key Observations :

  • Position 17 modifications dictate target specificity. The target compound’s butyl-sulfate chain contrasts with Abiraterone’s pyridinyl group, which confers CYP17A1 inhibition .
  • Ethynyl vs.

Pharmacokinetic and Physicochemical Properties

Table 2: Property Comparison

Property Target Compound Abiraterone Sulfate Taurocholic Acid Sodium
LogP (iLOGP) Not reported -11.43 -11.43 (similar sulfonate)
Water Solubility High (sulfate salt) Moderate High (taurine conjugate)
Synthetic Accessibility Likely complex (multiple stereocenters) 5.95/10 5.95/10

Insights :

  • The sulfate group in the target compound and Taurocholic Acid Sodium enhances solubility but reduces membrane permeability compared to non-sulfated analogs .
  • Abiraterone’s lower LogP (-11.43) reflects its polar pyridinyl-sulfate structure, aligning with its oral bioavailability .

Structural-Activity Relationship (SAR) :

  • Hydroxyl Positioning: 3,7-Dihydroxy groups in the target compound may mimic endogenous steroids, whereas 3-keto groups (Abiraterone) favor enzymatic inhibition .
  • Sulfate vs. Sulfonate : Sulfates (target compound) are more labile in vivo than sulfonates (Taurocholic Acid), affecting half-life .

Methodological Considerations in Similarity Analysis

  • Tanimoto Coefficient : Used in virtual screening to quantify structural overlap. For example, aglaithioduline showed 70% similarity to SAHA (a histone deacetylase inhibitor) via fingerprint-based indexing .
  • Molecular Docking: Studies on AKT protein binding (e.g., ) highlight how minor substituent changes (e.g., ethyl vs. ethynyl) alter binding modes and hydrophobic interactions.

Biological Activity

Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate is a complex organic compound with significant potential in medicinal chemistry due to its unique steroid-like structure and the presence of a sulfate group. This article explores the biological activity of this compound based on its structural components and available research findings.

Structural Characteristics

The compound features a steroid backbone with multiple stereocenters and a sulfate moiety attached to a butyl chain. The intricate structure suggests various biological interactions and pharmacological properties.

Key Structural Features

FeatureDescription
Molecular Formula C25H43NaO6S
Steroid Backbone Contains multiple stereocenters
Functional Groups Sulfate and hydroxyl groups

Pharmacological Properties

Compounds with steroid-like structures often exhibit significant pharmacological properties. The biological activity of sodium;[(3R)-3-[(3R,...] sulfate may include:

  • Hormonal Modulation : Similar compounds have been shown to influence hormonal pathways.
  • Anti-inflammatory Effects : Potential applications in treating inflammatory conditions due to structural similarities with corticosteroids.
  • Reproductive Health Regulation : May play a role in reproductive health akin to estrogen derivatives.

Interaction Studies

Understanding how this compound behaves in biological systems is crucial. Interaction studies can reveal its affinity for various receptors and enzymes.

Potential Areas of Focus

  • Binding affinity studies with hormone receptors
  • Inhibition of specific enzymes related to metabolic pathways
  • Assessment of anti-inflammatory activity through cytokine modulation

Case Studies and Literature Review

  • Hormonal Activity : Research indicates that compounds similar to sodium;[(3R)-3-[(3R,...] sulfate can modulate hormone levels effectively. For instance, testosterone sulfate and estradiol sulfate have demonstrated significant hormonal effects in clinical settings.
  • Anti-inflammatory Mechanisms : Studies have shown that steroid-like compounds can reduce inflammation markers in vitro. Dexamethasone is a well-known corticosteroid that exhibits similar properties and could serve as a comparative reference.
  • Metabolic Pathways : Investigations into sodium-dependent bile acid transporters suggest that sodium;[(3R)-3-[(3R,...] sulfate might influence metabolic pathways by interacting with these transporters .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Sodium;[(3R)...]Steroid-like structure + sulfatePotential hormonal modulation
Testosterone SulfateSteroid + sulfateHormonal effects
DexamethasoneCorticosteroidAnti-inflammatory
Estradiol SulfateEstrogen derivative + sulfateReproductive health regulation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing this steroid-derived sodium sulfate compound, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with a steroidal backbone (e.g., cyclopenta[a]phenanthren derivatives) and introduce hydroxyl groups at positions 3 and 7 via regioselective oxidation .
  • Step 2 : Alkylate the C17 position with a butyl chain using iridium-catalyzed coupling reactions under inert conditions (e.g., N₂ atmosphere) to preserve stereochemistry .
  • Step 3 : Sulfate the terminal hydroxyl group of the butyl chain using sulfur trioxide-triethylamine complex in anhydrous DMF, followed by sodium bicarbonate neutralization .
  • Yield Optimization : Monitor reaction progress via HPLC (C18 column, UV detection at 210 nm) and adjust solvent polarity (e.g., THF/water ratios) to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound’s stereochemical purity?

  • Techniques :

  • NMR : Use ¹H-¹H COSY and NOESY to confirm spatial arrangements of ethyl (C6) and methyl (C10, C13) groups. Compare chemical shifts to NIST reference data for cyclopenta[a]phenanthren derivatives .
  • HPLC-MS : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Validate with high-resolution MS (ESI+) for [M+Na]⁺ adducts .
  • X-ray crystallography : Suitable for resolving ambiguities in hydroxyl group configurations (e.g., C3R vs. C3S) .

Q. How do the hydroxyl and sulfate groups influence solubility and reactivity in aqueous vs. organic media?

  • Solubility :

  • The sulfate group enhances water solubility (~50 mg/mL in PBS at pH 7.4), while the steroidal core retains hydrophobicity (log P = 0.66 via XLOGP3) .
  • Reactivity : The C3 and C7 hydroxyl groups participate in hydrogen bonding with biological targets (e.g., steroid receptors), while the sulfate group stabilizes interactions with cationic residues .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Case Study : Discrepancies in receptor-binding assays (e.g., estrogen vs. glucocorticoid receptors):

  • Hypothesis : Stereochemical impurities (<2%) may alter binding specificity.
  • Validation :

Reproduce assays using ultra-pure batches (≥99% by HPLC).

Use molecular docking (AutoDock Vina) to model interactions, prioritizing the (3R,5S,6R,7R) configuration .

  • Outcome : If discrepancies persist, investigate pH-dependent sulfate group ionization using potentiometric titrations .

Q. How can computational modeling predict metabolic stability of this compound?

  • Approach :

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 susceptibility due to ethyl group at C6) .
  • MD Simulations : Simulate sulfate group hydrolysis in hepatic microsomes (GROMACS, CHARMM36 force field) to identify labile bonds .
    • Validation : Compare in silico results with in vitro microsomal assays (LC-MS/MS quantification of metabolites) .

Q. What methodologies address solubility challenges in formulation for in vivo studies?

  • Strategies :

  • Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance bioavailability (test at 1:2 molar ratio) .
  • Nanoemulsions : Optimize using Tween-80 and soybean oil (dynamic light scattering for particle size <200 nm) .
    • Stability Testing : Monitor sulfate ester hydrolysis under physiological conditions (pH 7.4, 37°C) via ion chromatography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate
Reactant of Route 2
Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate

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